molecular formula C8H2Cl3F3O B1356184 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride CAS No. 886501-87-7

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B1356184
CAS No.: 886501-87-7
M. Wt: 277.4 g/mol
InChI Key: BKKRXWXBNKHRLT-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,3-Dichloro-6-(trifluoromethyl)benzoic acid+SOCl22,3-Dichloro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{2,3-Dichloro-6-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Dichloro-6-(trifluoromethyl)benzoic acid+SOCl2​→2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichloro-6-(trifluoromethyl)benzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,3-Dichloro-6-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the dichloro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,3,6-Trichlorobenzoyl chloride

Uniqueness

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)5(6(4)10)7(11)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKRXWXBNKHRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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